3-Isobutyrylaminobenzamide
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Overview
Description
3-Isobutyrylaminobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an isobutyrylamino group attached to the benzamide structure
Mechanism of Action
Mode of Action
It is known that drugs interact with proteins by establishing noncovalent or covalent bonds . The different side chains of amino acids can participate in intermolecular interactions with a drug
Biochemical Pathways
It is known that alterations at the metabolome level reflect disturbances in the preceding cascade, bridging the gap between the genome and phenotype . Metabolites are the products and intermediate molecules of metabolic pathways and include small molecules such as lipids, sugars, nucleotides, and amino acids . Changes at this level can precede the onset of disease symptoms .
Pharmacokinetics
Drug likeness parameters are important indicators of whether a molecule possesses suitable adme properties . A drug’s affinity and activity are determined by its chemical structure
Result of Action
One study suggests that a low concentration of a similar compound, 3-aminobenzamide, stimulates angiogenesis by decreasing fibrinolytic activity, carried out by urokinase-type plasminogen activator (upa), and by enhancing matrix metalloprotease-2 (mmp-2) gelatinolytic activity, in fibroblast growth factor-2-stimulated endothelial cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound . Factors such as diet, lifestyle, and exposure to certain substances can affect how a drug works in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isobutyrylaminobenzamide typically involves the reaction of 3-aminobenzamide with isobutyryl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-Aminobenzamide+Isobutyryl chloride→this compound+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Isobutyrylaminobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzamide oxides, while reduction can produce amines.
Scientific Research Applications
3-Isobutyrylaminobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biological processes and as a probe for biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor in various biochemical reactions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
3-Aminobenzamide: Similar in structure but lacks the isobutyrylamino group.
N-Benzoylvaline: Contains a benzamide structure with a valine moiety instead of isobutyrylamino.
N-Isobutyrylanthranilamide: Another benzamide derivative with different substituents.
Uniqueness: 3-Isobutyrylaminobenzamide is unique due to its specific isobutyrylamino substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
3-(2-methylpropanoylamino)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-7(2)11(15)13-9-5-3-4-8(6-9)10(12)14/h3-7H,1-2H3,(H2,12,14)(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDJIHWSAYLUIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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